molecular formula C23H26ClN5OS B14989839 N-(3-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14989839
M. Wt: 456.0 g/mol
InChI Key: OWZNGSYGJCHFMQ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methyl, ethyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-6-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and alkyl halides under basic conditions.

    Cyclization to form the thiadiazine ring: The intermediate triazole compound is then cyclized with thiosemicarbazide under acidic conditions to form the triazolothiadiazine core.

    Introduction of substituents: The chloro, methyl, ethyl, and propyl groups are introduced through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazine derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives with new functional groups.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-6-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific combination of substituents and the triazolothiadiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26ClN5OS

Molecular Weight

456.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H26ClN5OS/c1-4-7-19-26-27-23-29(19)28-20(16-12-10-15(5-2)11-13-16)21(31-23)22(30)25-18-9-6-8-17(24)14(18)3/h6,8-13,20-21,28H,4-5,7H2,1-3H3,(H,25,30)

InChI Key

OWZNGSYGJCHFMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)CC

Origin of Product

United States

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